- 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent, Journal of Medicinal Chemistry, 1987, 30(5), 867-71
Cas no 95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine)
95740-18-4 structure
Product Name:3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
CAS-Nr.:95740-18-4
MF:C25H23FN2O7
MW:482.457730531693
CID:5064566
Update Time:2023-09-11
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
- D
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
-
- Inchi: 1S/C25H23FN2O7/c1-2-15-13-28(25(32)27-21(15)29)22-19(26)20(35-24(31)17-11-7-4-8-12-17)18(34-22)14-33-23(30)16-9-5-3-6-10-16/h3-13,18-20,22H,2,14H2,1H3,(H,27,29,32)/t18-,19+,20-,22-/m1/s1
- InChI-Schlüssel: IQQMAHSRYSKKBB-XAPVIXHLSA-N
- Lächelt: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C(=O)NC(=O)C(CC)=C1
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
1.2 Solvents: Chloroform
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Chloroform
Referenz
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Pyridine
Referenz
- Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents, Journal of Medicinal Chemistry, 1985, 28(6), 741-8
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Raw materials
- 2'-Fluoro-5-ethylarabinosyluracil
- Pyrimidine,5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
- 5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- Benzoyl chloride
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Preparation Products
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Verwandte Literatur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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